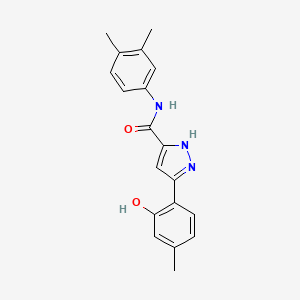![molecular formula C26H39NOSi B14097306 (S)-2-Diphenyl[[trisisopropylilyl]xy]ethyl]yrrolidine](/img/structure/B14097306.png)
(S)-2-Diphenyl[[trisisopropylilyl]xy]ethyl]yrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-[Diphenyl[[trisisopropylsilyl]oxy]methyl]pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a diphenylmethyl group and a trisisopropylsilyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[Diphenyl[[trisisopropylsilyl]oxy]methyl]pyrrolidine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of the pyrrolidine ring with high stereoselectivity . The reaction conditions often include the use of a chiral catalyst, such as a chiral ligand-metal complex, and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of (S)-2-[Diphenyl[[trisisopropylsilyl]oxy]methyl]pyrrolidine may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as column chromatography or recrystallization to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-[Diphenyl[[trisisopropylsilyl]oxy]methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the diphenylmethyl group, using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.
Reduction: LiAlH4 in tetrahydrofuran (THF) under an inert atmosphere.
Substitution: NaH or KOtBu in dimethyl sulfoxide (DMSO) or THF.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various substituents, leading to a wide range of derivatives.
Scientific Research Applications
(S)-2-[Diphenyl[[trisisopropylsilyl]oxy]methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-[Diphenyl[[trisisopropylsilyl]oxy]methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In asymmetric synthesis, the compound acts as a chiral ligand, facilitating the formation of enantiomerically pure products by coordinating with metal catalysts and directing the stereochemistry of the reaction.
Comparison with Similar Compounds
Similar Compounds
®-2-[Diphenyl[[trisisopropylsilyl]oxy]methyl]pyrrolidine: The enantiomer of the compound, with similar chemical properties but different stereochemistry.
2-[Diphenylmethyl]pyrrolidine: Lacks the trisisopropylsilyl ether group, resulting in different reactivity and applications.
N-methylpyrrolidine: A simpler pyrrolidine derivative with different functional groups and applications.
Uniqueness
(S)-2-[Diphenyl[[trisisopropylsilyl]oxy]methyl]pyrrolidine is unique due to its combination of a chiral pyrrolidine ring, diphenylmethyl group, and trisisopropylsilyl ether. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and catalysis.
Properties
Molecular Formula |
C26H39NOSi |
|---|---|
Molecular Weight |
409.7 g/mol |
IUPAC Name |
[diphenyl-[(2S)-pyrrolidin-2-yl]methoxy]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C26H39NOSi/c1-20(2)29(21(3)4,22(5)6)28-26(25-18-13-19-27-25,23-14-9-7-10-15-23)24-16-11-8-12-17-24/h7-12,14-17,20-22,25,27H,13,18-19H2,1-6H3/t25-/m0/s1 |
InChI Key |
GCWDUYAEDRMRAY-VWLOTQADSA-N |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2S,6R,9R,10R,11R,12S,14R,15R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B14097223.png)
![methyl (2S)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14097228.png)



![7-Ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097251.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B14097252.png)
![6-Chloro-4-(4-methoxyphenyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14097261.png)
![2-Ethyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097262.png)
![7-Chloro-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097265.png)


![1-(2-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097278.png)

